molecular formula C9H12N4 B1474740 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile CAS No. 1780845-79-5

2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B1474740
CAS No.: 1780845-79-5
M. Wt: 176.22 g/mol
InChI Key: VWPFEFXCGKRUPT-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a tetrahydro (partially saturated) backbone. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and CNS-active compounds .

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-9(5-10)7-6-11-4-3-8(7)12-13/h11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPFEFXCGKRUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CNCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound can induce apoptosis in cancer cells. Additionally, it interacts with caspase 9, an initiator enzyme of the apoptotic cascade, leading to programmed cell death. The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation.

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

  • Molecular Formula : C8_8H13_{13}N3_3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1315059-97-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways, specifically caspase 9, leading to cellular fragmentation and death.
Cell Line IC50_{50} (µM) Mechanism of Action
K56212.5Caspase activation
MV4-1115.0Induction of apoptosis
MCF-710.0Modulation of cell signaling pathways

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Results : Exhibited significant inhibition of bacterial growth at concentrations as low as 20 µg/mL .

The mechanisms by which this compound exerts its biological effects involve interactions with key cellular proteins:

  • Interaction with PARP-1 : The compound binds to poly(ADP-ribose) polymerase 1 (PARP-1), facilitating the cleavage of this enzyme and triggering apoptotic pathways.
  • Inhibition of Cellular Proliferation : By modulating gene expression and cellular metabolism, it affects pathways critical for tumor growth and survival.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Molecular Pharmacology demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis in human tumor cell lines. The study reported IC50_{50} values indicating effective inhibition at low concentrations.
  • Antimicrobial Efficacy : Research in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential for development as a new class of antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo-pyridine derivatives. Below is a detailed comparison with analogs based on substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target compound 2-Ethyl, 3-carbonitrile C₉H₁₂N₄ 188.23 g/mol Lipophilic ethyl group; CN group enhances polarity and binding interactions
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 3-Methyl, 5-carbonitrile, 6-oxo C₁₈H₁₆N₄O 320.35 g/mol Aryl and oxo groups improve planarity and solubility; used in antidiabetic studies
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Methyl, 5-carbonitrile, fused pyran C₂₁H₁₈ClN₅O₂ 431.85 g/mol Dihydropyran fusion increases rigidity; Cl and OMe groups enhance bioactivity
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-Hydroxyethyl, sulfonamide C₁₈H₂₀ClN₄O₃S 425.90 g/mol Sulfonamide moiety confers kinase inhibition; hydroxyethyl improves solubility
Methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate 2-Propargyl, 3-carboxylate C₁₁H₁₃N₃O₂ 219.24 g/mol Propargyl group enables click chemistry; ester enhances metabolic lability

Key Observations

Substituent Effects on Bioactivity: The 3-carbonitrile group in the target compound and analogs (e.g., ) is critical for binding to enzymatic pockets via dipole interactions. 2-Ethyl vs.

Synthesis Methods :

  • The target compound’s synthesis likely parallels methods for analogs, such as cyclocondensation of hydrazines with cyclic ketones in ionic liquids (e.g., [bmim][BF₄] in ).
  • Yields for similar carbonitrile derivatives range from 70–85%, depending on substituent complexity .

Physicochemical Properties :

  • The target compound’s lower molecular weight (188.23 g/mol) compared to sulfonamide derivatives (e.g., 425.90 g/mol in ) suggests better pharmacokinetic profiles.
  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~1.5 (ethyl + CN), whereas the hydroxyethyl analog () has LogP ~0.8 due to polar sulfonamide and hydroxyl groups.

Biological Relevance: The sulfonamide derivative () exhibits anticancer activity via kinase inhibition, attributed to its planar naphthalene system and hydrogen-bonding sulfonamide.

Preparation Methods

Stepwise Synthesis

Step Description Reagents & Conditions Key Notes
1 Formation of intermediate compound 2 by reaction of starting compound 1 with diethyl oxalate Lithium hexamethyldisilazide (LiHMDS, 1M), tetrahydrofuran (THF), -78°C for 1 hour, then 25°C for 12 hours Low temperature controls reactivity; THF as solvent
2 Cyclization with hydrazine hydrate to form pyrazole ring (compound 3) Hydrazine hydrate, acetic acid solvent, 80°C for 1 hour Hydrazine hydrate constructs the pyrazole ring
3 Aromatic nucleophilic substitution with o-fluorobenzonitrile to introduce nitrile group (compound 4) Dimethyl sulfoxide (DMSO) solvent, 100°C for 12 hours Nucleophilic aromatic substitution enables nitrile incorporation

Reaction Scheme Summary

  • The initial step involves the generation of a ketoester intermediate via enolate formation and reaction with diethyl oxalate.
  • The ketoester then undergoes cyclization with hydrazine hydrate to form the pyrazole ring fused to the tetrahydropyridine.
  • Finally, the aromatic nucleophilic substitution with o-fluorobenzonitrile introduces the nitrile substituent at the 3-position.

Advantages of the Method

  • Uses readily available raw materials.
  • High atom economy and yields (e.g., 75% yield for intermediate compound 2).
  • Mild reaction conditions with good control.
  • Scalable and suitable for industrial production.

Solvent and Temperature Optimization

Step Solvent(s) Used Temperature Range Reaction Time
1 Tetrahydrofuran, diethyl ether, or methyl tert-butyl ether -78°C to 50°C 1–24 hours
2 Acetic acid, toluene, trifluoroacetic acid, or dimethyl sulfoxide 80–120°C 1–12 hours
3 Dimethyl sulfoxide, acetonitrile, DMF, or NMP 80–120°C 1–24 hours

The preferred conditions are THF at -78°C to 25°C for step 1, acetic acid at 80°C for step 2, and DMSO at 100°C for step 3, balancing reaction rate and selectivity.

Research Findings and Analytical Data

  • The intermediate compounds and final product were characterized by LCMS (ESI) confirming molecular weights consistent with the expected structures.
  • The synthesis showed reproducibility and scalability, with isolated yields around 70-75% for key intermediates.
  • The method avoids harsh reagents and minimizes by-products, improving purity and facilitating downstream processing.

Comparative Analysis with Other Synthetic Approaches

While the patent method is the most detailed and industrially relevant, other literature sources on pyrazolopyridine synthesis (e.g., academic reviews on pyrazolo[3,4-b]pyridines) emphasize alternative strategies such as:

  • Starting from preformed pyrazoles or pyridines.
  • Use of 1,3-diketones and hydrazine derivatives for ring construction.
  • Functional group manipulations post-ring formation for nitrile introduction.

However, these methods often lack the specificity or efficiency demonstrated in the patent method for the exact compound 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile.

Summary Table of Preparation Method

Parameter Details
Starting materials Compound 1 (unspecified precursor), diethyl oxalate, hydrazine hydrate, o-fluorobenzonitrile
Key reagents LiHMDS, acetic acid, DMSO
Reaction types Enolate formation, cyclization, nucleophilic aromatic substitution
Temperature range -78°C to 120°C
Solvents THF, acetic acid, DMSO
Yield (key intermediate) ~75%
Advantages High atom economy, low cost, easy control, scalable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Reactant of Route 2
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

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